molecular formula C22H42N4O8S2 B155536 Bis(N-pantothenylamidoethyl) disulfide CAS No. 138148-35-3

Bis(N-pantothenylamidoethyl) disulfide

Cat. No. B155536
CAS RN: 138148-35-3
M. Wt: 554.7 g/mol
InChI Key: DJWYOLJPSHDSAL-UHFFFAOYSA-N
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Description

Bis(N-pantothenylamidoethyl) disulfide, also known as D-Pantethine, is a form of pantothenic acid or vitamin B5 . It is a synthetic organic compound with the empirical formula C22H42N4O8S2 and a molecular weight of 554.72 . It is also referred to as the LBF factor . This compound is widely used in hair care products and personal care products .


Molecular Structure Analysis

The molecular structure of Bis(N-pantothenylamidoethyl) disulfide is represented by the Hill Notation: C22H42N4O8S2 . The InChI string and SMILES string provide more detailed structural information .

Scientific Research Applications

Catalyst-Free Room-Temperature Self-Healing Elastomers

Bis(4-aminophenyl) disulfide, similar in structure to Bis(N-pantothenylamidoethyl) disulfide, has been utilized as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).

Electrosynthesis in Organic Chemistry

In organic synthesis, compounds structurally related to Bis(N-pantothenylamidoethyl) disulfide, such as Bis(dialkylthiocarbamoyl) disulfides, have been synthesized directly from dialkylamines and carbon disulfide. This process involves electrolysis under constant voltage in a two-layer system of solvents (Torii et al., 1978).

Material and Device Properties of Monolayer Molybdenum Disulfide

Bis(trifluoromethane) sulfonimide superacid, which shares some chemical properties with Bis(N-pantothenylamidoethyl) disulfide, has been used to modify material and device properties of monolayer molybdenum disulfide. This includes the transformation of trions to neutral excitons and a significant reduction in mid-gap trap states (Alharbi et al., 2017).

Synthesis of Phosphorothioate Oligonucleotide Analogues

Aromatic disulfides, similar to Bis(N-pantothenylamidoethyl) disulfide, have been developed as sulfurizing agents for the synthesis of phosphorothioate oligonucleotide analogues. These compounds are efficient in converting internucleotide cyanoethyl phosphite to the phosphorothioate triester (Efimov et al., 1995).

Vulcanization Reactions in Polymer Science

In polymer science, compounds like Bis(diisopropyl)thiophosphoryl disulfide, structurally related to Bis(N-pantothenylamidoethyl) disulfide, have been used as sulfur donors in vulcanization reactions for cis-1,4-polyisoprene. They contribute to the formation of various types of crosslinks in the vulcanization process (Pimblott et al., 1975).

Development and Validation of Analytical Methods

Pantethine, a compound closely related to Bis(N-pantothenylamidoethyl) disulfide, has been the subject of stability-indicating LC-UV methods for its determination and the identification of its degradation products in pharmaceutical formulations (Canavesi et al., 2014).

Semiconductor Electroplating Processes

Bis-(3-sodiumsulfopropyl disulfide) (SPS), sharing functional similarities with Bis(N-pantothenylamidoethyl) disulfide, is utilized in the semiconductor copper electroplating process. It is crucial for promoting "bottom-up filling" and its decomposition impacts the process efficiency (Hung et al., 2008).

Mechanism of Action

D-Pantethine acts as a precursor to Coenzyme A and acyl carrier proteins . The sulfhydryl group is the metabolically active part of the molecule . Coenzyme A is an essential cofactor in over 70 biological pathways such as fatty acid oxidation, carbohydrate metabolism, and amino acid catabolism .

properties

IUPAC Name

N-[3-[2-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYOLJPSHDSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015707
Record name N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16816-67-4, 138148-35-3
Record name pantethine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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